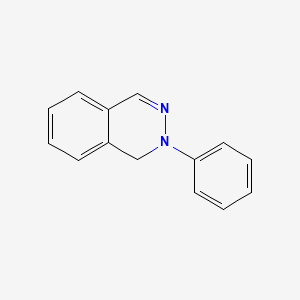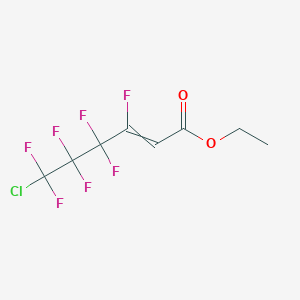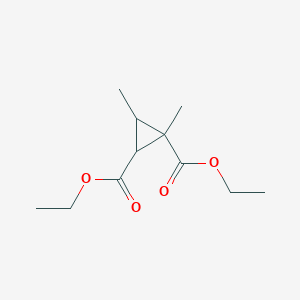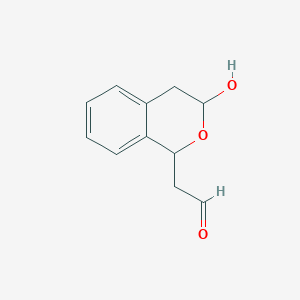
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a pyrrolidinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the benzoate ester: This can be achieved through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzoate ester using a sulfonyl chloride reagent under basic conditions.
Formation of the pyrrolidinylidene moiety: The final step involves the reaction of the sulfonylated benzoate with 1-ethyl-2-pyrrolidinylideneamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The pyrrolidinylidene moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the sulfonyl and pyrrolidinylidene groups.
Methyl 4-sulfamoylbenzoate: Contains a sulfonamide group instead of the sulfonyl group.
Methyl 4-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring but lacks the sulfonyl group.
Uniqueness
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyrrolidinylidene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
126826-56-0 |
|---|---|
Fórmula molecular |
C14H18N2O4S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylbenzoate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-16-10-4-5-13(16)15-21(18,19)12-8-6-11(7-9-12)14(17)20-2/h6-9H,3-5,10H2,1-2H3/b15-13- |
Clave InChI |
MGQOEFFHPBKNKJ-SQFISAMPSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)



![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)



